[4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
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Overview
Description
[4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is a complex organic compound that features a morpholine ring, a piperazine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(morpholin-4-yl)benzyl chloride.
Piperazine Coupling: The next step involves the reaction of the morpholine derivative with piperazine to form [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]methanone.
Oxolane Ring Introduction: Finally, the oxolane ring is introduced through a reaction with oxirane under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Oxidation of the morpholine ring can yield N-oxide derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substitution reactions on the aromatic ring yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone involves its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chlorophenyl)piperazin-1-yl]-(morpholino)methanone: This compound shares a similar structure but with a chlorophenyl group instead of the oxolane ring.
N-{4-[(Morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: This compound has a benzamide group instead of the oxolane ring.
Uniqueness
The presence of the oxolane ring in [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone distinguishes it from other similar compounds. This unique structural feature may confer different chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(2-morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(19-6-3-13-26-19)23-9-7-21(8-10-23)16-17-4-1-2-5-18(17)22-11-14-25-15-12-22/h1-2,4-5,19H,3,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFQBHAPKRUSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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